Product packaging for 3',5-Difluorobiphenyl-2-amine(Cat. No.:)

3',5-Difluorobiphenyl-2-amine

Cat. No.: B14774722
M. Wt: 205.20 g/mol
InChI Key: LZWSQHWSRFANHP-UHFFFAOYSA-N
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Description

3',5-Difluorobiphenyl-2-amine (CAS 873056-62-3) is a high-purity chemical compound supplied as a comprehensive characterized material for use in research and development. With the molecular formula C12H9F2N and a molecular weight of 205.21 g/mol , this specialty amine serves as a critical intermediate in organic synthesis and pharmaceutical development. This compound is particularly valuable as a reference standard in analytical method development, method validation (AMV), and Quality Control (QC) applications, especially for Abbreviated New Drug Applications (ANDA) and the commercial production of active pharmaceutical ingredients such as Asenapine . Its structure, featuring a biphenyl core with fluorine atoms at the 3' and 5' positions and an amine group at the 2-position, makes it a versatile building block for creating more complex molecules. The presence of fluorine atoms can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which are key areas of investigation in medicinal chemistry and materials science. Researchers utilize this compound to ensure consistency and regulatory compliance in pharmaceutical formulations. It is provided with full analytical data in accordance with standard regulatory guidelines. Proper storage conditions are recommended in a cool, dry place to ensure long-term stability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2N B14774722 3',5-Difluorobiphenyl-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

4-fluoro-2-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H,15H2

InChI Key

LZWSQHWSRFANHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)N

Origin of Product

United States

Synthetic Methodologies for 3 ,5 Difluorobiphenyl 2 Amine and Advanced Analogs

Retrosynthetic Strategies for Biphenyl (B1667301) Core Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 3',5-Difluorobiphenyl-2-amine, the most logical disconnection is the central carbon-carbon single bond connecting the two phenyl rings.

The key challenge in synthesizing the biphenyl core is the formation of the aryl-aryl bond. rsc.org The retrosynthetic disconnection of this compound leads to two primary synthons: a 2-aminophenyl synthon and a 3,5-difluorophenyl synthon. These conceptual fragments can be translated into practical synthetic equivalents, or starting materials, for cross-coupling reactions.

Retrosynthetic Disconnection of this compound:

Target MoleculeKey DisconnectionSynthonsPotential Starting Materials
This compoundAryl-Aryl C-C Bond2-Aminophenyl Cation/Anion and 3,5-Difluorophenyl Anion/Cation2-Bromoaniline, 2-Aminophenylboronic acid, 1-Bromo-3,5-difluorobenzene, 3,5-Difluorophenylboronic acid

This disconnection strategy forms the basis for the most common and effective methods for biphenyl synthesis, particularly transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Approaches

Modern organic synthesis heavily relies on transition metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. researchgate.netnih.gov These methods have largely superseded classical methods for aryl-aryl bond formation due to their milder reaction conditions and broader functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing biaryl systems. tcichemicals.comuliege.be This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.com

For the synthesis of this compound, a viable Suzuki-Miyaura pathway would involve the reaction of 2-aminophenylboronic acid with 1-bromo-3,5-difluorobenzene, or alternatively, 3,5-difluorophenylboronic acid with a 2-haloaniline (e.g., 2-bromoaniline). uliege.be

Example Suzuki-Miyaura Coupling Conditions:

Aryl HalideBoronic AcidCatalyst SystemBaseSolventYieldReference
4-Bromo-2,6-dimethylaniline3,5-Difluorophenylboronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane32% uliege.be
1-Bromo-3,5-difluorobenzene2-Aminophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O(Not specified) nih.gov
o-Chloronitrobenzene3,4,5-Trifluorobenzene boronic acidPalladium-based catalyst(Not specified)Toluene/Water/THF/Isopropanol(Not specified for coupling step) google.com

This table presents illustrative conditions from related syntheses, as specific yield data for the direct synthesis of this compound was not available in the searched literature.

The choice of ligands for the palladium catalyst is crucial and can significantly impact the reaction's efficiency, especially when dealing with substrates containing functional groups like amines that can coordinate to the metal center. uliege.be

When selecting a synthetic route for industrial-scale production, factors beyond chemical yield, such as cost, safety, and environmental impact, are paramount. biosynce.com Biphenyls themselves can be environmentally persistent, and their chlorinated derivatives (PCBs) are known toxins, leading to restrictions on their use and production. britannica.comepa.govepa.gov

Modern synthetic methods aim to be more "green" by:

Reducing Waste: Atom-economical reactions like direct arylation are preferred over methods requiring pre-functionalization of both coupling partners. rsc.org

Using Less Toxic Reagents: Replacing hazardous solvents and reagents with more benign alternatives, such as using water as a solvent. biosynce.com

Improving Energy Efficiency: Employing highly active catalysts that allow for lower reaction temperatures and shorter reaction times.

Minimizing Catalyst Loading: Developing processes with very low catalyst concentrations, which reduces costs and simplifies purification by minimizing metal contamination in the final product. researchgate.net

The synthesis of the fluxapyroxad (B1673505) intermediate with a catalyst loading of just 0.04 mol% Pd is a prime example of an industrially viable, environmentally conscious process. researchgate.net

Classical Aryl Amine Transformation Pathways

Before the advent of widespread transition-metal catalysis, classical methods were employed for aryl-aryl bond formation. While often requiring harsher conditions and exhibiting lower yields and selectivity, these methods are still relevant.

Aromatic diazonium salts, generated from the diazotization of aryl amines, are versatile intermediates in organic synthesis. nptel.ac.in They can act as electrophiles in coupling reactions to form biaryl compounds. researchgate.netthieme.de

The Gomberg-Bachmann reaction is a classical example where a diazonium salt is treated with an aromatic hydrocarbon, often under basic conditions, to generate a biaryl through a radical mechanism. To synthesize this compound, one could envision reacting a diazonium salt prepared from 2-aminobenzonitrile (B23959) (with the nitrile later converted to an amine) with 1,3-difluorobenzene.

More recently, diazonium salts have been utilized as coupling partners in palladium-catalyzed reactions, combining classical intermediates with modern catalytic systems. thieme.degoogle.com These reactions can be highly efficient, sometimes proceeding at room temperature without the need for special ligands, due to the high reactivity of the diazonium salt. thieme.degoogle.com A "one-pot" method has been developed where the aromatic amine is diazotized in situ and then directly coupled with an arylboronic acid using a palladium catalyst in water, simplifying the procedure and avoiding the isolation of potentially unstable diazonium salts. google.com

Reaction of Biphenyl with Diazonium Salts:

Diazonium Salt SourceCoupling PartnerConditionsProduct TypeKey Feature
Aryl diazonium trifluoroacetatesAreneUV-A light (365 nm)Substituted BiphenylsCatalyst-free, mild conditions. researchgate.net
Aromatic Amine (in situ)Arylboronic AcidPd(OAc)₂, WaterBiphenyl compounds"One-pot" procedure, no ligand required. google.com
Isolated Arenediazonium SaltTriarylbismuth compoundsPd(II) acetateBiarylsAmbient temperature, no activating ligands. thieme.de

Evaluation of Yields and Regiocontrol in Diazotization Methods

Diazotization offers a classic route for synthesizing biphenyl compounds. This method involves converting a primary aromatic amine into a diazonium salt, which can then undergo a coupling reaction to form a biphenyl. organic-chemistry.org For the synthesis of 3',5'-Difluorobiphenyl-2-amine, this process would require careful management of reaction conditions to ensure the correct placement of the amino and difluorophenyl groups.

The success of diazotization methods hinges on several factors:

Temperature: Low temperatures, typically between 0 and 5°C, are crucial for the stability of the diazonium salt intermediate. organic-chemistry.org

Acidic Conditions: The use of acids like hydrochloric or sulfuric acid is necessary to generate nitrous acid in situ from sodium nitrite, which then reacts with the amine. organic-chemistry.org

Coupling Partner: The electronic and steric characteristics of the coupling partner influence where the new carbon-carbon bond forms.

Researchers have explored various conditions to optimize the yield and regioselectivity of these reactions. The following table illustrates typical outcomes for similar diazotization reactions.

Table 1: Illustrative Data for Diazotization Reactions

Diazotizing Agent Coupling Partner Solvent Temperature (°C) Yield (%)
Sodium Nitrite/HCl 1,3-Difluorobenzene Water/Toluene 0–5 45–55
Isoamyl Nitrite 1,3-Difluorobenzene Acetonitrile 25 60–70

This data is representative of analogous reactions and may not reflect the exact synthesis of this compound.

Functional Group Interconversions for Amine Derivatization

A common tactic in the synthesis of 3',5'-Difluorobiphenyl-2-amine involves modifying functional groups on a pre-existing biphenyl structure. This often means introducing the amine group at a later stage of the synthesis.

Reduction of Nitro Precursors to Amine Functionality

A primary method for creating aryl amines is the reduction of a nitro group. In this context, 3',5-Difluoro-2-nitrobiphenyl serves as a key intermediate, which is then reduced to form 3',5'-Difluorobiphenyl-2-amine. google.com

Several methods are effective for this reduction:

Catalytic Hydrogenation: This clean and efficient method uses a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas to convert the nitro group to an amine. mit.eduyoutube.com Studies have shown this method can achieve quantitative conversion. mit.edu

Metal-Acid Reductions: Classic methods using metals like iron or tin in an acidic solution can also be employed for this transformation. google.com

Transfer Hydrogenation: This approach uses a hydrogen donor in place of hydrogen gas, offering a convenient alternative for laboratory settings.

The choice of reduction method often depends on the other functional groups present in the molecule. rsc.orgepa.gov Catalytic hydrogenation is frequently favored for its high yields and clean reaction profiles. mit.edu

Table 2: Representative Conditions for Nitro Group Reduction

Nitro Precursor Reducing Agent/System Solvent Temperature (°C) Yield (%)
3',5-Difluoro-2-nitrobiphenyl H₂, Pd/C Ethanol 25 >95
Substituted 2-nitrobiphenyl Fe/NH₄Cl Ethanol/Water 80 90
Various Nitroarenes NaBH₄/NiCl₂·6H₂O Methanol 0–25 85-95

Synthesis of Advanced Precursor Molecules and Intermediates

The creation of more complex analogs of 3',5'-Difluorobiphenyl-2-amine requires the synthesis of advanced precursor molecules. Modern cross-coupling reactions are instrumental in this process.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming the biphenyl C-C bond by coupling an organoboron compound with an organohalide. researchgate.netlibretexts.orgyoutube.commdpi.com It is known for its tolerance of various functional groups and high yields. nih.gov The reaction can be performed with low catalyst loadings, making it an economical and environmentally friendly option. researchgate.net

Other Cross-Coupling Reactions: Methods like Stille and Negishi coupling provide alternative routes for constructing the biphenyl scaffold. rsc.org

Table 3: Examples of Advanced Precursor Synthesis

Precursor/Intermediate Synthetic Method Key Reagents Purpose
(3,5-Difluorophenyl)boronic acid Grignard reaction followed by borylation Mg, B(OMe)₃ Suzuki coupling partner
2-Bromo-1-nitro-3,5-difluorobenzene Nitration HNO₃/H₂SO₄ Precursor for coupling reactions
Substituted 2-aminophenylboronic esters Miyaura borylation Bis(pinacolato)diboron, Pd catalyst Suzuki coupling partner

Chemical Reactivity and Mechanistic Studies of 3 ,5 Difluorobiphenyl 2 Amine Systems

Intrinsic Reactivity Profile of the Biphenyl (B1667301) Amine Moiety

The reactivity of 3',5'-Difluorobiphenyl-2-amine is fundamentally dictated by the interplay between the amine functional group and the fluorinated biphenyl scaffold.

The amine group (-NH₂) of 3',5'-Difluorobiphenyl-2-amine endows the molecule with nucleophilic character. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, making it reactive towards electrophiles. This is a characteristic feature of primary aromatic amines. ncert.nic.in The nucleophilicity of amines is influenced by several factors, including the electronic effects of substituents on the aromatic rings and steric hindrance around the nitrogen atom. masterorganicchemistry.com

While the primary characteristic of the amine group is its nucleophilicity, under specific metabolic conditions, aromatic amines can be converted into reactive electrophilic intermediates. nih.gov This process typically involves enzymatic N-oxidation to form N-hydroxy derivatives, which can then be further activated to electrophilic species that can react with biological nucleophiles like DNA. nih.govwikipedia.org

The two fluorine atoms at the 3' and 5' positions of the biphenyl system exert significant steric and electronic influences on the reactivity of 3',5'-Difluorobiphenyl-2-amine.

Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). stackexchange.comnih.gov This effect decreases the electron density of the aromatic rings, which in turn can influence the basicity and nucleophilicity of the amine group. The electron-withdrawing nature of fluorine can stabilize the molecule but also makes the aromatic rings more susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene (B151609) rings. stackexchange.com While fluorine has a strong -I effect, it also exhibits a +M (mesomeric or resonance) effect due to its lone pairs, which can donate electron density to the π-system of the ring. nih.gov However, for fluorine, the inductive effect generally outweighs the resonance effect. acs.org This combined electronic influence can affect the rate and regioselectivity of reactions involving the aromatic rings. nih.gov The presence of fluorine atoms can also stabilize molecular orbitals, which contributes to the thermal stability and chemical resistance of fluorinated aromatic compounds. nih.govacs.org

Derivatization Chemistry for Enhanced Research Characterization

Derivatization is a common strategy to enhance the analytical properties of compounds like 3',5'-Difluorobiphenyl-2-amine, making them more suitable for techniques such as gas chromatography (GC) and mass spectrometry (MS). wikipedia.orggcms.cz

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the amine with an acylating agent like an acid anhydride (B1165640) or acyl chloride. numberanalytics.com This reaction converts the primary amine of 3',5'-Difluorobiphenyl-2-amine into a more stable and often more volatile amide derivative. numberanalytics.comresearchgate.net

Common Acylating Agents and Conditions:

Fluorinated Anhydrides: Reagents such as heptafluorobutyric anhydride (HFBA) are used to introduce fluorinated acyl groups. The reaction is often catalyzed by an amine base like triethylamine (B128534) and may require heating. researchgate.net

Fluorinated Imidazoles: Heptafluorobutyrylimidazole (HFBI) can also be used for acylation. The reaction typically involves heating the sample with the reagent in a solvent like toluene. researchgate.net

The resulting acylated derivatives generally exhibit improved chromatographic properties and can provide enhanced sensitivity in certain detection methods. numberanalytics.com

Table 1: Common Acylation Reagents and Typical Reaction Conditions

Acylating AgentCatalyst/Co-reagentTypical Conditions
Heptafluorobutyric Anhydride (HFBA)TriethylamineHeat at 50°C for 15 minutes in benzene. researchgate.net
Heptafluorobutyrylimidazole (HFBI)NoneHeat at 60°C for 20 minutes in toluene. researchgate.net
Acetic AnhydridePyridineRoom temperature or gentle warming.

Silylation is a widely used derivatization technique that replaces active hydrogen atoms, such as those in the amine group, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. wikipedia.orggcms.cz This process reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability, which is crucial for GC analysis. wikipedia.orggcms.cz

Common Silylating Agents and Conditions:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent often used with a catalyst like trimethylchlorosilane (TMCS). mdpi.com Reactions are typically carried out by heating the sample with the reagent. mdpi.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective silylating agent. nih.gov

Hexamethyldisilazane (HMDS): Can be used, often in combination with TMCS and a solvent like pyridine, particularly for silylating hydroxyl groups, but also applicable to amines. researchgate.net

The choice of silylating agent and reaction conditions depends on the specific analyte and the analytical requirements. mdpi.com

Table 2: Common Silylation Reagents and Their Applications

Silylating AgentAbbreviationCommon Applications in Derivatization
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAWidely used for a variety of functional groups including amines and hydroxyls. mdpi.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAA strong silylating agent suitable for amines and other functional groups. nih.gov
HexamethyldisilazaneHMDSOften used with a catalyst for silylating alcohols and can also be used for amines. researchgate.net
TrimethylchlorosilaneTMCSFrequently used as a catalyst to enhance the reactivity of other silylating agents. researchgate.netmdpi.com

Alkylation introduces an alkyl group onto the amine nitrogen. This structural modification can be used to synthesize new derivatives with altered chemical and physical properties. nih.gov Alkylation of primary amines can lead to secondary and tertiary amines, and the reaction conditions can be controlled to favor a particular product. nih.gov

Common Alkylation Strategies:

Reaction with Alkyl Halides: The amine can be reacted with an alkyl halide, such as an alkyl bromide or iodide. nih.gov This is a common method for introducing simple alkyl chains.

Reductive Amination: This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

These modifications are crucial for structure-activity relationship studies and for the synthesis of new chemical entities based on the 3',5'-Difluorobiphenyl-2-amine scaffold. nih.gov

Comparative Analysis of Derivatization Reagents (e.g., Dansyl-Cl, Fmoc-Cl)

Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of target analytes. For primary amines like 3',5-Difluorobiphenyl-2-amine, reagents such as Dansyl chloride (Dansyl-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are frequently employed. These reagents react with the primary amino group to form stable, highly fluorescent derivatives, which are amenable to techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

Dansyl Chloride (Dansyl-Cl) , or 5-(dimethylamino)naphthalene-1-sulfonyl chloride, reacts with primary and secondary amines, including aromatic amines, to yield stable and intensely fluorescent sulfonamide adducts. wikipedia.orgnih.gov The reaction is typically carried out under alkaline conditions (pH ~9.5) to ensure the amine is unprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride group. researchgate.netusda.gov The resulting dansylated amines exhibit strong fluorescence, allowing for detection at very low concentrations. researchgate.net However, the reaction rate and stability of Dansyl-Cl are sensitive to the reaction environment. The reagent is unstable in dimethyl sulfoxide (B87167) and can undergo hydrolysis in aqueous solutions, a reaction that competes with the desired derivatization, especially at higher pH values. wikipedia.orgmdpi.com

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is another widely used reagent that reacts rapidly with primary and secondary amines to form stable carbamate (B1207046) derivatives. researchgate.netacs.orgresearchgate.net This reaction is also typically performed in a buffered, alkaline solution. researchgate.net Fmoc derivatives are highly fluorescent, enabling sensitive detection. researchgate.net A key advantage of Fmoc-Cl is the base-lability of the resulting Fmoc-carbamate, which is a principle widely exploited in solid-phase peptide synthesis for the protection of amino groups. acs.org While this lability is useful for deprotection, it also means the derivatives are less stable under basic conditions compared to dansyl sulfonamides.

A comparative study of various amine-derivatizing reagents found Dansyl-Cl to be a very versatile option, producing derivatives with both fluorescence and high ionization efficiency, making it suitable for LC-MS/MS (B15284909) analysis. nih.gov Fmoc-Cl was noted as being particularly useful under highly acidic chromatographic conditions. nih.gov The choice between Dansyl-Cl and Fmoc-Cl for derivatizing this compound would depend on the specific requirements of the analytical method, including the desired detection method (fluorescence or mass spectrometry), the pH of the chromatographic mobile phase, and the required stability of the derivative.

Here is an interactive data table summarizing the comparative features of Dansyl-Cl and Fmoc-Cl for the derivatization of primary amines:

FeatureDansyl Chloride (Dansyl-Cl)9-Fluorenylmethyl chloroformate (Fmoc-Cl)
Reactive Group Sulfonyl chlorideChloroformate
Target Functional Group Primary and secondary amines, phenols, alcohols. researchgate.netresearchgate.netPrimary and secondary amines, alcohols. researchgate.netresearchgate.net
Product Fluorescent sulfonamide. wikipedia.orgFluorescent carbamate (urethane). researchgate.net
Optimal Reaction pH Alkaline (~9.5). usda.govmdpi.comAlkaline. researchgate.netresearchgate.net
Reaction Speed Minutes to hours, temperature-dependent. researchgate.netnih.govVery rapid (seconds) at room temperature. researchgate.net
Product Stability Generally stable.Labile to basic conditions (e.g., piperidine). acs.org
Key Advantages High fluorescence, good ionization for MS. nih.govRapid reaction, well-established in synthesis. researchgate.netresearchgate.net
Primary Limitation Hydrolysis in aqueous media is a competing reaction. mdpi.comProduct is unstable to basic reagents. acs.org

Investigation of Reaction Mechanisms Involving Biphenylamines

The unique electronic properties of biphenylamines, particularly those modified with electron-withdrawing groups like fluorine, make them interesting substrates for complex chemical transformations. Mechanistic studies often reveal the involvement of reactive intermediates, such as radicals, in catalytic and photoredox processes.

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing photocatalysts that, upon excitation with light, can engage in single-electron transfer (SET) processes with organic substrates. nih.gov These processes can generate radical intermediates from precursors that are otherwise unreactive. For biphenylamines, this can involve either oxidation to form a radical cation or, if appropriately functionalized, participation in a catalytic cycle that generates other radical species.

For instance, in dual catalytic systems, such as photoredox/nickel catalysis for C-N coupling, an amine substrate can be involved in the catalytic cycle. youtube.com While the primary SET event might involve the photocatalyst and a different component of the reaction mixture, the amine plays a crucial role in the subsequent bond-forming steps. The mechanism can involve the generation of a carbon-centered radical which then reacts with the amine. youtube.com

The presence of fluorine atoms on the biphenylamine ring, as in this compound, would significantly influence its electronic properties. Fluorine is highly electronegative and can affect the redox potential of the molecule, potentially making oxidation to a radical cation more difficult compared to its non-fluorinated analog. However, these fluorine atoms can also influence the stability and subsequent reactivity of any radical intermediates formed during a reaction. researchgate.net

The mechanistic pathways of reactions involving biphenylamines are often intricate. For example, the dearomatization-hydrogenation of fluorinated pyridines to produce all-cis-(multi)fluorinated piperidines demonstrates a complex transformation where the fluorine substituents direct the stereochemical outcome. nih.gov Although this example involves a pyridine, the principles of how fluorine substitution impacts reactivity and directs reaction pathways are relevant.

In the context of this compound, complex transformations could include transition metal-catalyzed cross-coupling reactions to form more complex tri- or tetra-arylic systems. The mechanistic pathway for such a reaction, for example a Buchwald-Hartwig amination, involves an oxidative addition, ligand substitution, and reductive elimination cycle. youtube.com The fluorine substituents on the biphenylamine would affect the rates of these individual steps by modifying the electron density at the nitrogen atom and the aromatic rings.

Furthermore, the synthesis of complex molecules often requires the use of protecting groups, and the mechanistic understanding of their application and removal is critical. acs.orgorganic-chemistry.org The derivatization of the amine group in this compound with a reagent like Fmoc-Cl is itself a chemical transformation whose mechanism and efficiency are governed by factors like pH and solvent. researchgate.netresearchgate.net The subsequent cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. Understanding these pathways is essential for the successful application of this compound in multi-step syntheses. The incorporation of fluorine is a known strategy to modify the chemical and functional properties of molecules, often by altering electronic properties which in turn affects reaction mechanisms and outcomes. nih.gov

Spectroscopic and Advanced Structural Elucidation of 3 ,5 Difluorobiphenyl 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3',5-Difluorobiphenyl-2-amine, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information about the molecule's framework.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two phenyl rings and the amine group.

The protons on the aniline (B41778) ring (the ring bearing the -NH₂ group) typically appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing biphenyl (B1667301) linkage. The protons on the 3',5'-difluorophenyl ring are also found in the aromatic region, with their chemical shifts and splitting patterns dictated by coupling to each other and, more significantly, through-space coupling to the fluorine atoms (J-coupling). The amine protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

The expected signals would include complex multiplets for the aromatic protons due to proton-proton and proton-fluorine couplings. For instance, the protons on the difluorinated ring will be split by the adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic-H (Aniline Ring) 6.7 - 7.3 Multiplet (m) J(H,H)
Aromatic-H (Difluorophenyl Ring) 6.8 - 7.1 Multiplet (m) J(H,H), J(H,F)
Amine-H (-NH₂) ~3.5 - 5.0 Broad Singlet (br s) N/A

Note: Predicted values are based on general principles and data from analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. For this compound, with its 12 carbon atoms, the spectrum is expected to show up to 12 distinct signals, unless symmetry results in chemical equivalence.

The carbon atoms directly bonded to the electronegative fluorine and nitrogen atoms will be significantly influenced. The carbons C3' and C5' are equivalent due to symmetry and will appear as a single signal, strongly coupled to the directly attached fluorine atoms (¹JCF), resulting in a doublet. The other carbons on the difluorophenyl ring will also exhibit smaller carbon-fluorine couplings (ⁿJCF). The carbons of the aniline ring will have chemical shifts characteristic of amino-substituted and phenyl-substituted aromatic rings.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm) Expected Multiplicity (due to C-F coupling)
C-NH₂ 140 - 150 Singlet
C-F (C3', C5') 161 - 165 Doublet (¹JCF)
Quaternary Carbons (C-C) 125 - 145 Singlet or Triplet (²JCF)
Aromatic CH 115 - 130 Singlet or Doublet/Triplet (ⁿJCF)

Note: Predicted values are based on general principles and data from analogous compounds like 4,4'-difluoro biphenyl. rsc.org Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorine-containing compounds. thermofisher.com It offers a wide chemical shift range, which makes it excellent for distinguishing between different fluorine environments. huji.ac.il In this compound, the two fluorine atoms at the 3' and 5' positions are chemically equivalent due to the molecule's symmetry.

Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a triplet by the two neighboring protons on the difluorophenyl ring (H2' and H6') and potentially show further smaller couplings to other protons in the molecule. The chemical shift of this signal would be in the typical range for aromatic C-F bonds. ucsb.edu The precise analysis of these coupling constants provides valuable structural confirmation. thermofisher.com

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Atom Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
F at C3', C5' -108 to -112 Triplet (t) ³J(F,H)

Note: Predicted values are based on general principles and data for similar fluoroaromatic compounds. The reference standard is typically CFCl₃.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups and bonds. researchgate.net

For this compound, key expected absorptions include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. analyzetest.com

C-F Stretching: The strong C-F stretching vibrations in fluoroaromatic compounds usually appear in the 1100-1300 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected between 1250 and 1335 cm⁻¹. analyzetest.com

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

N-H Bending: The scissoring vibration of the primary amine group typically results in a band between 1580 and 1650 cm⁻¹. analyzetest.com

Table 4: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
N-H Bend (Scissoring) 1580 - 1650 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-N Stretch (Aromatic) 1250 - 1335 Medium to Strong
C-F Stretch (Aromatic) 1100 - 1300 Strong
N-H Wag 665 - 910 Broad, Strong

Note: Data is based on established group frequencies for amines and fluoroaromatic compounds. analyzetest.commdpi.com

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum reveals information about a molecule's vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds.

In the analysis of this compound, Raman spectroscopy would be expected to highlight:

Symmetric Ring Breathing Modes: The symmetric vibrations of the biphenyl backbone and the individual phenyl rings often produce strong, sharp signals in the Raman spectrum. Studies on similar molecules like 2-aminobiphenyl (B1664054) have shown these to be prominent. researchgate.net

C-F Symmetric Stretching: The symmetric stretching of the two C-F bonds would likely yield a noticeable Raman band.

C-C Inter-ring Stretch: The stretching vibration of the bond connecting the two phenyl rings is also a feature that can be observed.

By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational characteristics of this compound can be obtained, aiding in a comprehensive structural confirmation. nih.gov

Table 5: Compound Names Mentioned

Compound Name
This compound
2-aminobiphenyl
4,4'-difluoro biphenyl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. For 3',5'-Difluorobiphenyl-2-amine, the molecular formula is C₁₂H₉F₂N, which corresponds to a monoisotopic mass of 205.0703 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, a characteristic that aids in its identification.

The fragmentation of 3',5'-Difluorobiphenyl-2-amine would likely proceed through several key pathways characteristic of aromatic amines and biphenyl systems. libretexts.orglibretexts.org The most common fragmentation is the α-cleavage next to the amine group, which for primary aromatic amines can involve the loss of a hydrogen atom or the cleavage of the C-N bond.

Expected Fragmentation Pathways:

Loss of NH₂: A significant fragment could arise from the cleavage of the C-N bond, resulting in a [C₁₂H₈F₂]⁺ ion at m/z 189.

Loss of F: Fragmentation involving the loss of a fluorine atom would lead to a fragment at m/z 186.

Biphenyl Cleavage: The central carbon-carbon bond of the biphenyl system could cleave, although this is generally less favorable than fragmentation of substituents.

Rearrangements: Aromatic systems can undergo complex rearrangements, leading to a variety of smaller charged fragments.

A hypothetical fragmentation pattern is presented in the table below. The relative abundances are speculative and would need to be confirmed by experimental data.

m/z Proposed Fragment Ion Formula
205Molecular Ion[C₁₂H₉F₂N]⁺
189[M - NH₂]⁺[C₁₂H₈F₂]⁺
186[M - F]⁺[C₁₂H₉FN]⁺
167[M - F - HCN]⁺[C₁₁H₈F]⁺
95[C₆H₄F]⁺[C₆H₄F]⁺

This table is a theoretical representation and awaits experimental validation.

X-ray Crystallography for Solid-State Conformation and Crystal Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. To date, the crystal structure of 3',5'-Difluorobiphenyl-2-amine has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

However, based on the structures of analogous fluorinated biphenyl and aniline derivatives, we can predict some key features. rsc.orgnih.gov The dihedral angle between the two phenyl rings is a critical conformational parameter in biphenyl compounds and is influenced by the nature and position of the substituents. In the solid state, this angle is a balance between intramolecular steric effects and intermolecular packing forces. The presence of the amino group at the 2-position and fluorine atoms at the 3' and 5' positions would likely lead to a non-planar conformation to minimize steric hindrance.

The crystal packing of 3',5'-Difluorobiphenyl-2-amine would be governed by a variety of intermolecular interactions, with hydrogen bonding and interactions involving fluorine being particularly significant. researchgate.netmdpi.com

N-H···N and N-H···F Hydrogen Bonds: The primary amine group is a hydrogen bond donor and can form intermolecular hydrogen bonds with the nitrogen atom of an adjacent molecule (N-H···N) or, more likely, with the electronegative fluorine atoms (N-H···F). These interactions are expected to play a crucial role in the formation of the crystal lattice.

C-H···F Interactions: Weak hydrogen bonds between carbon-hydrogen bonds of the aromatic rings and fluorine atoms are also anticipated.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure. The presence of electron-withdrawing fluorine atoms on one ring and the electron-donating amine group on the other could influence the geometry of these stacking interactions (e.g., parallel-displaced or T-shaped arrangements).

A hypothetical table of expected intermolecular interactions is provided below.

Interaction Type Donor Acceptor Expected Role in Crystal Packing
Hydrogen BondN-HNFormation of chains or dimers
Hydrogen BondN-HFLinking molecules into extended networks
Weak Hydrogen BondC-HFDirectional control of packing
π-π StackingPhenyl RingPhenyl RingStabilization of layered structures

This table represents expected interactions based on related structures and requires experimental verification through X-ray diffraction analysis.

Comprehensive Spectroscopic Correlation and Assignment

A complete spectroscopic characterization of 3',5'-Difluorobiphenyl-2-amine would involve the correlation of data from various techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data is lacking, a theoretical correlation can be proposed.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the fluorine and amine substituents.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons attached to fluorine would show characteristic C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum would be the most direct method to observe the fluorine environments. The two fluorine atoms at the 3' and 5' positions are chemically equivalent and would be expected to produce a single signal, likely a triplet due to coupling with the two adjacent aromatic protons.

IR Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching (typically in the 1100-1300 cm⁻¹ region), and aromatic C-H and C=C vibrations.

MS (B15284909): As discussed in section 4.3, the mass spectrum would confirm the molecular weight and provide structural information through its fragmentation pattern.

The definitive assignment of all spectroscopic signals would require a combination of one- and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) and comparison with computational predictions.

Theoretical and Computational Chemistry Studies of 3 ,5 Difluorobiphenyl 2 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the physicochemical properties of a molecule from its electronic structure. These in silico studies offer a detailed understanding at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. arxiv.orgarxiv.org It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, and for analyzing the distribution of electrons within the molecule. nih.goviau.ir

For 3',5-Difluorobiphenyl-2-amine, geometry optimization is typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation of the molecule. The key structural feature of biphenyl (B1667301) systems is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents. In this compound, the presence of the amine group in the ortho position is expected to cause significant steric hindrance, forcing the rings into a non-planar arrangement. The electronic structure, including the distribution of electron density and orbital energies, is also determined through these calculations. iau.ir

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP) (Note: These are representative values based on calculations of structurally similar molecules.)

ParameterBond/AnglePredicted Value
Bond Lengths C-C (phenyl)1.39 - 1.41 Å
C-C (inter-ring)1.49 Å
C-N1.40 Å
N-H1.01 Å
C-F1.35 Å
Bond Angles C-C-C (phenyl)118 - 121°
C-N-H112°
H-N-H110°
C-C-F119°
Dihedral Angle Phenyl-Phenyl~55°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate results. However, their high computational cost often limits their application to smaller molecules. For a molecule like this compound, ab initio calculations could be employed to benchmark the results obtained from more computationally efficient DFT methods, ensuring the chosen functional provides a reliable description of the system.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netmdpi.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's electronic properties and reaction tendencies. researchgate.net

For this compound, the HOMO is expected to be primarily located on the electron-rich phenyl ring substituted with the amine group, as the nitrogen lone pair significantly raises the energy of this orbital. Conversely, the LUMO is likely distributed across the biphenyl system, with a significant contribution from the phenyl ring bearing the electron-withdrawing fluorine atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small gap indicates that the molecule is more polarizable and more reactive. mdpi.com

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Table 2: Predicted FMO Energies and Reactivity Descriptors for this compound (Note: These are representative values based on calculations of structurally similar molecules.)

ParameterPredicted Value (eV)
EHOMO-5.25
ELUMO-0.85
HOMO-LUMO Gap (ΔE)4.40
Ionization Potential (I)5.25
Electron Affinity (A)0.85
Electronegativity (χ)3.05
Chemical Hardness (η)2.20
Chemical Softness (S)0.227

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netyoutube.com It is plotted on the molecule's electron density surface and uses a color scale to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue regions indicate low electron density and positive electrostatic potential (prone to nucleophilic attack). researchgate.netyoutube.com Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show the most negative potential (red) localized around the highly electronegative fluorine atoms and the nitrogen atom of the amine group. The most positive potential (blue) would be found around the hydrogen atoms of the amine group. This analysis highlights the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Computational Vibrational Spectroscopy and Chemical Shift Predictions

Computational methods can accurately predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These predictions are invaluable for interpreting experimental data and confirming molecular structure.

DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. esisresearch.org The predicted frequencies, after applying a scaling factor to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net For this compound, key vibrational modes would include the N-H stretching of the amine group, C-F stretching, and various aromatic C-H and C-C stretching and bending modes.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govliverpool.ac.uk The predicted chemical shifts provide a powerful tool for structural elucidation and can be directly compared to experimental NMR data.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative unscaled values based on calculations of structurally similar molecules.)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch-NH₂~3500
N-H Symmetric Stretch-NH₂~3400
Aromatic C-H StretchAr-H3050 - 3100
C-N StretchAr-NH₂~1300
C-F StretchAr-F1150 - 1250

Table 4: Predicted NMR Chemical Shifts for this compound (Note: These are representative values based on calculations of structurally similar molecules, referenced to TMS for ¹H and ¹³C.)

NucleusPositionPredicted Chemical Shift (ppm)
¹HAmine (-NH₂)~3.5 - 4.5
¹HAromatic6.5 - 7.5
¹³CC-NH₂~145
¹³CC-F~163 (with JCF coupling)
¹³COther Aromatic110 - 135
¹⁹FAromatic C-F-110 to -115

Intermolecular Interaction Analysis and Energy Frameworks

Hirshfeld Surface Analysis for Non-Covalent Interactions

Nonlinear Optical (NLO) Properties and First Hyperpolarizability Calculations

There is a lack of specific published research focused on the nonlinear optical (NLO) properties and the calculation of the first hyperpolarizability (β) for this compound. Such studies are typically performed using computational quantum mechanical methods, like Density Functional Theory (DFT), to predict the potential of a molecule for applications in optoelectronics and photonics. The investigation would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to determine the NLO response. The magnitude of the first hyperpolarizability is a key indicator of a material's potential for second-harmonic generation. Without dedicated computational studies on this compound, no data on its NLO properties can be presented.

Reactivity Descriptors and Fukui Function Analysis

A specific analysis of reactivity descriptors and Fukui functions for this compound has not been found in the surveyed literature. This computational approach, based on DFT, is used to predict the reactive sites of a molecule for electrophilic, nucleophilic, and radical attacks. Fukui functions (f(r)) and dual descriptors (Δf(r)) are calculated to identify which atoms in the molecule are more susceptible to attack. This information is valuable for understanding the molecule's chemical behavior and for predicting the outcomes of chemical reactions. The absence of such a study for this compound means there are no specific data to report on its local reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

No specific molecular dynamics (MD) simulation studies for this compound were identified in the available literature. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules. These simulations could provide valuable insights into the structural flexibility of this compound, its solvation properties, and its behavior in different phases. Without such simulations, a detailed understanding of the dynamic aspects of this molecule at the atomic level remains unexplored.

Advanced Applications in Chemical Research and Materials Science

A Cornerstone in Complex Organic Synthesis

The reactivity of the amine group, coupled with the electronic effects of the fluorine atoms, makes 3',5-Difluorobiphenyl-2-amine a valuable precursor in the construction of intricate molecular frameworks.

Crafting Novel Heterocyclic Systems

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The presence of the 2-amino group on the biphenyl (B1667301) structure of this compound provides a reactive handle for intramolecular cyclization reactions, leading to the formation of fluorinated carbazoles and other related heterocyclic systems. For instance, an effective method for synthesizing fluorine-substituted carbazoles involves an intramolecular C-H arylation reaction of N-phenyl-2-haloaniline derivatives, catalyzed by a bimetallic Pd(OAc)2/CuI system. nih.gov This approach has been successful in producing a variety of new fluorinated carbazoles in high yields. nih.gov Given its structure, this compound is an ideal candidate for such transformations, potentially leading to the synthesis of unique carbazole (B46965) derivatives with tailored electronic properties.

The general synthetic utility of aminobiphenyls in forming heterocyclic structures is well-established. The strategic placement of fluorine atoms in this compound can influence the regioselectivity of these cyclization reactions and modulate the properties of the resulting heterocyclic products.

Potential Heterocyclic Systems from this compound Synthetic Strategy Potential Applications
Fluorinated CarbazolesIntramolecular C-H ArylationOrganic electronics, pharmaceuticals
Fluorinated PhenazinesCondensation with dicarbonylsDyes, sensors, electronic materials
Fluorinated QuinoxalinesReaction with α-diketonesPharmaceuticals, organic light-emitting diodes (OLEDs)

A Precursor for Multi-Component Molecular Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step. The amine functionality of this compound makes it a suitable component for various MCRs. For example, in Ugi or Strecker-type reactions, this amine can be combined with aldehydes, isocyanides, and carboxylic acids to generate a diverse library of α-aminoacyl amide or α-aminonitrile derivatives. The fluorine atoms on the biphenyl ring can enhance the stability and lipophilicity of the resulting products, properties that are highly desirable in drug discovery.

Integration into Advanced Materials and Polymer Science

The unique combination of a rigid biphenyl core, reactive amine functionality, and the presence of fluorine atoms makes this compound an attractive monomer for the synthesis of high-performance polymers and advanced materials.

A Monomer for Functionalized Poly(arylene ether)s

Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. The introduction of fluorine atoms into the polymer backbone can significantly enhance these properties, leading to materials with low dielectric constants, low moisture absorption, and improved processability. rsc.org this compound can be envisioned as a key monomer in the synthesis of novel poly(arylene ether)s. The amine group can be converted to a hydroxyl group, which can then participate in nucleophilic aromatic substitution reactions with activated aromatic dihalides to form the ether linkages of the polymer backbone.

The incorporation of the fluorinated biphenyl unit would impart rigidity and thermal stability to the polymer chain, while the fluorine atoms would contribute to a lower dielectric constant and reduced water uptake.

Property Influence of this compound Moiety
Thermal StabilityThe rigid biphenyl structure enhances thermal resistance.
Dielectric ConstantFluorine atoms lower the polarizability, reducing the dielectric constant.
SolubilityThe presence of fluorine can improve solubility in organic solvents.
HydrophobicityFluorinated polymers typically exhibit increased hydrophobicity.

A Component in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The synthesis of COFs often relies on the reaction of multitopic building blocks, such as amines and aldehydes, to form robust, porous networks. This compound, or its diamino derivatives, can serve as a valuable building block for the construction of fluorinated COFs. researchgate.netrsc.org

The incorporation of fluorinated building blocks into COFs can lead to materials with enhanced gas sorption properties and specific selectivities, for instance, in carbon capture applications. researchgate.net The fluorine atoms lining the pores of the COF can create specific interactions with guest molecules. nih.gov The rigidity of the biphenyl unit contributes to the formation of a stable and porous framework. Research has shown that fluorinated COFs can exhibit enhanced adsorption capacities for various substances. rsc.org

Development of Chemical Probes and Tags for Research Methodologies

The development of fluorescent probes and chemical tags is crucial for understanding complex biological processes and for various diagnostic applications. The unique photophysical properties of fluorinated aromatic systems make them attractive scaffolds for the design of such tools. nih.govrsc.orgchemrxiv.orgnih.govmdpi.com

Design and Synthesis of Specialized Reagents for Organic Transformations

The design and synthesis of specialized reagents are pivotal for advancing organic transformations, enabling chemists to achieve higher yields, selectivities, and functional group tolerance. Biphenyl-based phosphine (B1218219) ligands, for instance, are a cornerstone of modern cross-coupling chemistry. The general synthetic approach to such ligands often involves the reaction of a biphenyl amine with a chlorophosphine.

Hypothetical Synthesis of a Phosphine Ligand from this compound:

A plausible, though currently undocumented, synthetic route to a phosphine ligand derived from this compound could involve the following steps:

Diazotization and Sandmeyer Reaction: The amine group of this compound could be converted to a more versatile functional group, such as a bromide or iodide, via a diazotization reaction followed by a Sandmeyer reaction.

Lithiation and Phosphinylation: The resulting halogenated biphenyl could then undergo lithium-halogen exchange, followed by quenching with a chlorophosphine (e.g., dicyclohexylphosphino chloride or di-tert-butylphosphino chloride) to introduce the phosphine moiety.

This hypothetical synthesis would yield a novel biaryl monophosphine ligand. The fluorine substituents on one of the phenyl rings would be expected to modulate the electronic properties of the ligand, potentially influencing the catalytic activity of its metal complexes.

Table of Hypothetical Reagents and Precursors:

PrecursorHypothetical ReagentPotential Application
This compound(3',5-Difluorobiphenyl-2-yl)dicyclohexylphosphineLigand for Palladium-catalyzed cross-coupling reactions
This compound(3',5-Difluorobiphenyl-2-yl)di-tert-butylphosphineLigand for sterically demanding cross-coupling reactions

Detailed Research Findings:

As of the current date, there are no published research findings detailing the synthesis of specialized reagents from this compound or their subsequent application in organic transformations. The scientific community has yet to explore the potential of this specific molecule in the development of new chemical technologies. Consequently, data on reaction yields, substrate scope, and catalytic performance for reagents derived from this compound are not available.

Advanced Analytical Methodologies for Research Characterization of Biphenylamines

Chromatographic Techniques for High-Resolution Separation

Chromatography is the cornerstone for the separation and analysis of 3',5-Difluorobiphenyl-2-amine. The choice of technique is dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. saurashtrauniversity.edupreprints.org The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.netresearchgate.net For this compound, reversed-phase HPLC is typically the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

Advanced detectors, such as Diode Array Detectors (DAD) or Fluorescence Detectors (FLD), offer high sensitivity and selectivity. A DAD can provide spectral information across a range of wavelengths, aiding in peak purity assessment, while an FLD can offer enhanced sensitivity if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag.

Illustrative HPLC-DAD Parameters for this compound Analysis

Parameter Value/Condition Purpose
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) Provides separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Ensures efficient elution and good peak shape.
Flow Rate 1.0 mL/min Optimal for resolution and analysis time.
Column Temp. 35 °C Maintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µL Standard volume for analytical HPLC.
Detector Diode Array Detector (DAD) Allows for quantification and spectral analysis for identity confirmation.
Wavelength 254 nm (or optimal wavelength from UV scan) Wavelength for maximum absorbance of the analyte.

| Run Time | 20 minutes | Sufficient to elute the analyte and any potential impurities. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS (B15284909). researchgate.net However, due to the low volatility and polar nature of the primary amine group, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govsigmaaldrich.com Common derivatization approaches include acylation or silylation, which replace the active hydrogen on the amine group. sigmaaldrich.compsu.edu

The derivatized analyte is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluted components and creates a unique mass spectrum for each, allowing for highly confident identification. researchgate.net

Representative GC-MS Parameters for Derivatized this compound

Parameter Value/Condition Purpose
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Creates a volatile trimethylsilyl (B98337) (TMS) derivative.
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) Standard non-polar column for general-purpose analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/min Inert gas to carry the sample through the column.
Inlet Temperature 280 °C Ensures rapid volatilization of the derivatized sample.
Oven Program Start at 100°C, ramp to 300°C at 15°C/min, hold for 5 min Temperature gradient to separate compounds with different boiling points.
MS Ion Source Temp. 230 °C Optimal temperature for ionization.
MS Quadrupole Temp. 150 °C Maintains ion path stability.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization energy for creating reproducible mass spectra.

| Scan Range | 50-550 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |

For the ultra-trace quantification of this compound in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.gov This technique offers exceptional sensitivity and specificity by coupling the separation power of LC with the dual-stage filtering of a tandem mass spectrometer. nih.govgassnova.no Co-eluting matrix components that can interfere with standard detectors are often not an issue, as MS/MS can selectively monitor for a specific precursor-to-product ion transition unique to the analyte. nih.govyoutube.com

The method involves selecting a precursor ion (typically the protonated molecule [M+H]⁺) of this compound after it elutes from the LC column. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances detection limits. nih.govmdpi.com

Typical LC-MS/MS (MRM) Parameters for this compound

Parameter Value/Condition Purpose
LC System UPLC/UHPLC Provides faster analysis and better resolution than conventional HPLC.
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) Suited for fast LC separations.
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for polar molecules; amines readily protonate in positive mode. gassnova.no
Precursor Ion [M+H]⁺ To be determined (based on MW of 209.2 g/mol ) The mass of the intact, protonated molecule selected in the first quadrupole.
Product Ion(s) To be determined (from fragmentation of precursor) Specific fragments used for quantification (quantifier) and confirmation (qualifier).
Collision Energy (CE) Optimized for maximum product ion intensity The energy applied to fragment the precursor ion.

| Dwell Time | 100 ms | The time spent acquiring data for each MRM transition. |

Comprehensive two-dimensional gas chromatography (GCxGC-MS) provides an even greater level of separation power for extremely complex samples. rsc.orgresearchgate.net This technique uses two different GC columns connected by a modulator. leco.com The entire sample is subjected to separation in both dimensions, resulting in a dramatic increase in peak capacity and resolution compared to conventional GC-MS. gcms.czazom.com

For an analysis that might contain numerous isomeric or structurally related biphenylamine analogues alongside this compound, GCxGC-MS can resolve compounds that would otherwise co-elute. chromatographyonline.com The enhanced separation also leads to "cleaner" mass spectra, which improves the confidence of library matching and identification. azom.com The process results in a structured two-dimensional chromatogram (a contour plot) where chemically similar compounds often appear in the same region. gcms.cz

Characteristic GCxGC-MS System Configuration

Parameter Value/Condition Purpose
First Dimension (1D) Column Non-polar (e.g., 30 m x 0.25 mm, DB-5) Separates compounds primarily by boiling point. unito.it
Second Dimension (2D) Column Polar (e.g., 1.5 m x 0.1 mm, DB-17) Provides a different separation mechanism (polarity-based). unito.it
Modulator Cryogenic or Flow-based Traps and re-injects fractions from the 1D column into the 2D column. nih.gov
Modulation Period 4-8 seconds Determines the frequency of transfer between the two columns. nih.gov

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | Preferred for GCxGC due to its fast acquisition speed, which is necessary to capture the very narrow peaks eluting from the second column. nih.gov |

Optimization and Validation of Derivatization Procedures for Analytical Research

Derivatization is a critical sample preparation step, particularly for GC-based analysis of polar compounds like this compound. nih.govthermofisher.com It is the process of chemically modifying the analyte to produce a new compound with properties that are more suitable for a given analytical method. psu.edu The optimization and validation of this procedure are essential to ensure the resulting analytical data is accurate, reproducible, and reliable. researchgate.netmjcce.org.mk

Key parameters that require optimization include the choice of derivatizing reagent, reaction temperature, reaction time, pH, and the ratio of reagent to analyte. mjcce.org.mksigmaaldrich.com A robust derivatization procedure should result in a single, stable product with a high yield, and the excess reagent should not interfere with the analysis. sigmaaldrich.com

The primary goals of derivatizing this compound are to improve its chromatographic behavior and enhance its detectability. nih.govnih.gov Amines can exhibit poor peak shape in GC due to interactions with active sites in the column, and their polarity makes them unsuitable for direct GC analysis. sigmaaldrich.com

Derivatization significantly impacts both chromatographic resolution and detection sensitivity in the following ways:

Improved Volatility and Thermal Stability: By replacing the polar N-H proton with a non-polar group (e.g., a trimethylsilyl group), the volatility of the molecule is increased, making it suitable for analysis in the gas phase. This is a prerequisite for GC analysis. nih.gov

Enhanced Chromatographic Resolution: The derivatized product is typically less polar and less likely to interact with active sites on the GC column. This results in sharper, more symmetrical peaks, which leads to better resolution from other components in the sample. nih.gov

Increased Detection Sensitivity: For GC-MS, derivatization can lead to the formation of characteristic, high-mass fragments that are more easily detected and distinguished from background noise. For HPLC, derivatizing with a chromophoric or fluorophoric tag can dramatically increase the response of UV or fluorescence detectors, respectively, lowering the limits of detection. thermofisher.comnih.gov

Illustrative Comparison of Analytical Properties Before and After Derivatization

Property This compound (Underivatized) TMS-derivatized this compound Influence of Derivatization
Suitability for GC Poor; non-volatile Excellent Increases volatility and thermal stability.
GC Peak Shape Broad, tailing (hypothetical) Sharp, symmetrical Reduces polar interactions with the column, improving resolution.
MS Fragmentation Complex, lower mass fragments Stable, characteristic high-mass fragments Provides clearer, more specific mass spectra for identification.

| Detection Limit | High | Low | Improved peak shape and fragmentation pattern enhance signal-to-noise ratio. |

Parameters Affecting Derivatization Efficiency and Reproducibility

The derivatization of amine-containing compounds, such as this compound, is a critical step in many analytical methods, particularly for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary goals of derivatization are to improve the analyte's volatility, thermal stability, and detectability. iu.edupsu.edu The efficiency and reproducibility of this chemical reaction are paramount for accurate and reliable analysis. Several key parameters must be carefully controlled to ensure a complete and consistent reaction. researchgate.netsigmaaldrich.com

The choice of derivatizing reagent is fundamental. For primary amines like this compound, common reagents include acylating agents (e.g., benzoyl chloride, pentafluoropropionic anhydride), silylating agents, and fluorescent tagging agents (e.g., dansyl chloride, o-phthaldialdehyde). nih.govchromatographyonline.comnih.govresearchgate.net Benzoyl chloride, for instance, reacts quickly with primary and secondary amines at room temperature to form stable derivatives that are well-suited for LC-MS analysis. chromatographyonline.comnih.gov Dansyl chloride is another popular reagent that yields highly fluorescent derivatives, significantly enhancing detection sensitivity in HPLC with fluorescence detection. rsc.orgnih.govsigmaaldrich.com For GC analysis, fluorinated anhydrides like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) are often used to increase the volatility and electron-capture response of the analyte. nih.govmdpi.com

The reaction conditions play a crucial role in the derivatization outcome. These parameters are often interdependent and require careful optimization.

pH and Buffer System: The pH of the reaction medium is critical, especially for reagents that react with the non-protonated amine group. The reaction is typically carried out in a basic medium, often using a borate (B1201080) or carbonate buffer, to ensure the amine is in its free base form. nih.govresearchgate.netnih.gov For example, dansyl chloride derivatization is often performed at a pH of 9.8, while benzoylation with benzoyl chloride can be carried out with sodium carbonate. nih.govnih.gov The ideal pH ensures the amine is deprotonated and available to react, while also maintaining the stability of the reagent and the formed derivative. nih.gov

Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. However, an excessive amount can lead to interfering peaks in the chromatogram or degradation of the derivative. researchgate.net Therefore, the molar ratio of the reagent to the analyte must be optimized.

Reaction Time and Temperature: The kinetics of the derivatization reaction are influenced by both time and temperature. Some reactions, like those with o-phthaldialdehyde (OPA), are rapid and can be completed in minutes at room temperature. nih.gov Others, such as those involving perfluoroacylimidazoles, may require heating at elevated temperatures (e.g., 75°C) for one to three hours to achieve completion. psu.edu Benzoylation is also known to be a fast reaction, often complete within a minute at room temperature. chromatographyonline.com It is crucial to establish a time and temperature that ensures a complete reaction without causing degradation of the analyte or the derivative.

Solvent: The choice of solvent is important for dissolving both the analyte and the reagent and for facilitating the reaction. Acetonitrile is a common solvent for many derivatization reactions, including those with dansyl chloride and benzoyl chloride. nih.govnih.gov The solvent must not interfere with the reaction and should be compatible with the subsequent analytical technique.

Reproducibility is ensured by the precise control of all these parameters. Automated derivatization systems, such as those integrated into autosamplers, can significantly improve reproducibility by minimizing variations in reaction time and reagent addition. rsc.orgnih.gov The stability of the formed derivative is also a key factor for reproducibility. While some derivatives, like those from OPA, can be unstable, benzoylated and dansylated derivatives generally exhibit good stability when stored properly. chromatographyonline.comresearchgate.net

Table 1: Key Parameters Influencing Derivatization of Aromatic Amines

ParameterEffect on Efficiency & ReproducibilityTypical Conditions for Aromatic Amines
Derivatizing Reagent Determines derivative properties (volatility, fluorescence, mass). Choice depends on the analytical technique (GC/LC) and detector.Dansyl Chloride, Benzoyl Chloride, PFPA, HFBA, OPA. nih.govchromatographyonline.comnih.govresearchgate.net
pH / Buffer Affects the availability of the free amine for reaction. Must be optimized for each reagent.Basic pH (e.g., 8-11.5) using carbonate or borate buffers. nih.govnih.gov
Reaction Temperature Influences reaction kinetics. Higher temperatures can speed up the reaction but may also cause degradation.Room temperature to 75°C, depending on the reagent's reactivity. psu.educhromatographyonline.com
Reaction Time Must be sufficient for the reaction to go to completion. Inconsistent timing leads to poor reproducibility.Ranges from <2 minutes (OPA) to several hours, depending on the reagent. psu.edunih.gov
Reagent Concentration A molar excess is used to ensure complete derivatization, but a large excess can cause interference.Optimized for each analyte/reagent pair to maximize yield and minimize side products.
Solvent Must dissolve both analyte and reagent without interfering with the reaction.Acetonitrile is commonly used. nih.govnih.gov
Derivative Stability Unstable derivatives can degrade before analysis, leading to inaccurate and irreproducible results.Benzoyl and dansyl derivatives are generally stable; OPA derivatives can be less stable. chromatographyonline.comresearchgate.net

Quantitative and Qualitative Analytical Strategies in Research Settings

The analysis of this compound in research settings requires robust and validated analytical strategies for both identification (qualitative analysis) and measurement (quantitative analysis). The choice of strategy depends on the research objective, the required sensitivity, and the complexity of the sample matrix. researchgate.neteuropa.eu

Qualitative Analysis aims to identify and confirm the presence of the compound. Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or HPLC, is the definitive tool for structural elucidation and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized analytes, GC-MS provides excellent separation and characteristic mass spectra. nih.gov The electron ionization (EI) fragmentation pattern serves as a chemical fingerprint that can be compared to spectral libraries for identification. For complex mixtures where peaks may co-elute, deconvolution algorithms can help to extract pure mass spectra. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and suitable for a wide range of compounds without the need for derivatization to increase volatility. nist.gov High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or time-of-flight (TOF), provides highly accurate mass measurements of the molecular ion. This allows for the determination of the elemental composition, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. acs.org

Quantitative Analysis focuses on determining the precise amount of this compound in a sample. This requires the development and validation of an analytical method to ensure its accuracy, precision, and reliability. europa.eunih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of quantitative analysis. When coupled with a UV, fluorescence, or MS detector, it offers high sensitivity and selectivity. sigmaaldrich.comacs.org For fluorinated compounds that may lack a strong chromophore, derivatization with a fluorescent tag like dansyl chloride can dramatically lower detection limits when using a fluorescence detector. rsc.orgsigmaaldrich.com LC coupled with tandem mass spectrometry (LC-MS/MS) is often considered the gold standard for quantitative analysis due to its exceptional selectivity and sensitivity. nist.govacs.org It operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, minimizing matrix interference.

Gas Chromatography (GC): Following derivatization, GC can also be used for quantification, often with a flame ionization detector (FID) or an electron capture detector (ECD) for halogenated compounds. For high selectivity, GC-MS or GC-MS/MS is preferred. nih.govvt.edu

Fluorine-Specific Detection: A novel and powerful strategy for analyzing fluorinated compounds involves Inductively Coupled Plasma Mass Spectrometry (ICP-MS). While fluorine itself is difficult to detect directly, it can be measured indirectly by forming a polyatomic ion, such as [BaF]⁺, in the plasma. nih.govrsc.org Coupling HPLC to an ICP-MS/MS system allows for fluorine-specific quantification, which is independent of the compound's structure or ionization efficiency in ESI-MS. chromatographyonline.comresearchgate.net This non-targeted approach can quantify both known and unknown fluorinated compounds, providing a more complete picture of all fluorinated species in a sample. chromatographyonline.comnih.gov

Method Validation is a mandatory component of quantitative analysis in research. According to international guidelines (e.g., ICH Q2(R1)/Q2(R2)), key validation parameters must be assessed to prove the method is fit for its purpose. europa.eufda.goveuropa.eu These include:

Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components. europa.eu

Linearity: The demonstration that the analytical response is directly proportional to the analyte concentration over a specific range. nih.govresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. capes.gov.brrsc.org

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters. routledge.com

Table 2: Comparison of Analytical Strategies for this compound

StrategyTechniqueDerivatizationStrengthsLimitations
Qualitative GC-MSOften requiredProvides characteristic fragmentation patterns for identification. nih.govRequires volatile/thermally stable analytes; derivatization adds complexity. vt.edu
LC-HRMSOptionalHigh mass accuracy allows for elemental composition determination; suitable for non-volatile compounds. acs.orgHigher instrumentation cost.
Quantitative HPLC-UV/FLDRecommended (FLD)Good availability and robustness; FLD offers high sensitivity with fluorescent tags. rsc.orgnih.govUV detection may lack sensitivity/selectivity; derivatization required for FLD.
LC-MS/MSOptionalGold standard for quantification; excellent sensitivity and selectivity (MRM mode). nist.govacs.orgMatrix effects can suppress or enhance ion signals; requires careful method development.
GC-MS(/MS)RequiredHigh chromatographic resolution; high selectivity with MS/MS. nih.govDerivatization is necessary for this class of compounds. vt.edu
Non-Targeted HPLC-ICPMS/MSNot requiredFluorine-specific detection; quantifies all fluorinated compounds regardless of structure. chromatographyonline.comresearchgate.netDoes not provide structural information on its own; requires specialized instrumentation.

Q & A

Q. What are the common synthetic routes for preparing 3',5-Difluorobiphenyl-2-amine, and what purification methods are recommended?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of a fluorinated biphenyl precursor (e.g., pentafluorobiphenyl) with ammonia or azide reagents under controlled conditions. For example, sodium azide can displace fluorine atoms in a stepwise manner, followed by reduction to introduce the amine group . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) is critical for intermediate isolation .

Q. How can researchers safely handle and store this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation .
  • Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture and light .
  • Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H}-NMR (CDCl3_3) shows aromatic protons at δ 6.8–7.4 ppm and amine protons at δ 4.2–5.0 ppm. 19F^{19}\text{F}-NMR confirms fluorine positions (δ -110 to -120 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) gives [M+H]+^+ at m/z 220.1 (calculated for C12_{12}H10_{10}F2_2N). High-resolution MS (HRMS) validates molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?

  • Methodological Answer :
  • Catalysts : Use Pd/C or Raney nickel for selective hydrogenation of intermediates. Catalyst loading (5–10 wt%) and H2_2 pressure (1–3 atm) significantly impact yield .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but require careful temperature control (60–80°C) to avoid side reactions .
  • Kinetic Monitoring : In situ IR spectroscopy tracks fluorine displacement, enabling real-time adjustments .

Q. What challenges arise in quantifying trace amounts of this compound in biological matrices, and how can they be addressed?

  • Methodological Answer :
  • Fluorometric Detection : Derivatize with fluorescamine (0.1 mM in acetone) at pH 9.0 to form a fluorescent pyrrolinone (λex_{\text{ex}} 390 nm, λem_{\text{em}} 475 nm). Calibrate with standards (0.1–10 µM) in PBS .
  • Interference Mitigation : Pre-treat samples with solid-phase extraction (C18 cartridges) to remove lipids/proteins. Validate with LC-MS/MS (LOQ: 0.01 ng/mL) .

Q. How does the fluorine substitution pattern influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The 3',5-difluoro groups act as directing groups, enhancing regioselectivity with boronic acids. Use Pd(PPh3_3)4_4 (2 mol%) and K2_2CO3_3 in dioxane/water (3:1) at 90°C for 12 hours .
  • Computational Insights : DFT calculations (B3LYP/6-31G*) show fluorine’s electron-withdrawing effects stabilize transition states, reducing activation energy by ~15 kcal/mol .

Q. What strategies are effective in resolving contradictory crystallographic and computational data for this compound derivatives?

  • Methodological Answer :
  • X-ray Diffraction : Compare experimental crystal structures (e.g., CCDC entries) with computed geometries (Mercury software). Discrepancies in bond angles >2° may indicate lattice packing effects .
  • Dynamic NMR : Analyze rotational barriers of the biphenyl system at low temperatures (-90°C) to correlate with torsional potentials from MD simulations .

Applications in Drug Discovery

Q. How can this compound serve as a building block for kinase inhibitors?

  • Methodological Answer :
  • Scaffold Functionalization : Introduce sulfonamide or urea groups at the amine position via EDCI/HOBt-mediated coupling. Screen against kinase panels (e.g., EGFR, VEGFR) using ATP-binding assays .
  • SAR Studies : Fluorine atoms enhance metabolic stability; replacing 3'-F with Cl reduces IC50_{50} by 3-fold in preliminary trials .

Q. What in vitro models are suitable for evaluating the neurotoxic potential of this compound?

  • Methodological Answer :
  • Cell-Based Assays : Treat SH-SY5Y neurons (10–100 µM, 24–48 hours) and measure caspase-3 activity (fluorogenic substrate Ac-DEVD-AMC). Compare to positive controls (staurosporine) .
  • Mitochondrial Toxicity : Assess OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) via Seahorse XF Analyzer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.